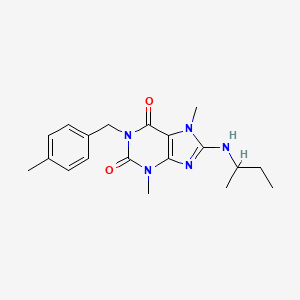

8-(sec-butylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(sec-butylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative, a class of molecules that have been extensively studied for their diverse range of biological activities. The core structure of purine, being a fundamental component of DNA and RNA, offers a versatile scaffold for the development of pharmaceutical agents targeting various biological pathways.

Synthesis Analysis

The synthesis of purine derivatives, including the compound , involves strategic functionalization of the purine core to introduce various substituents that modulate the biological activity of these molecules. Techniques such as N-alkylation, amidation, and Suzuki coupling are commonly employed to introduce alkyl, aryl, or amino groups at specific positions on the purine skeleton. The synthesis process is carefully designed to ensure selective substitution at desired positions, considering the reactivity of different functional groups present in the purine core.

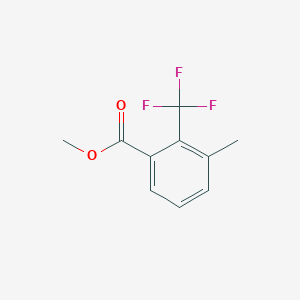

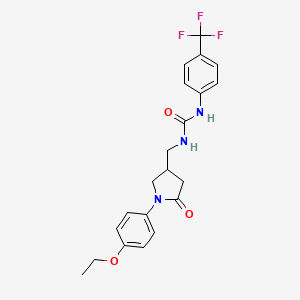

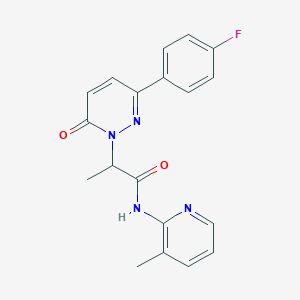

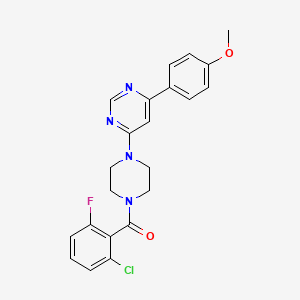

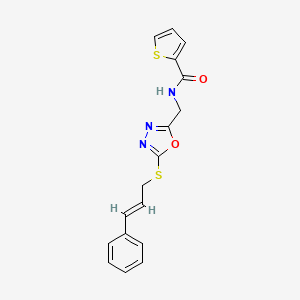

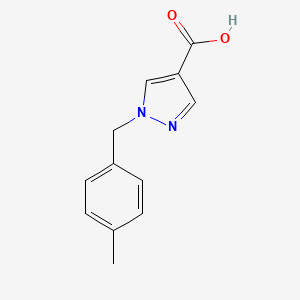

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a bicyclic core consisting of fused pyrimidine and imidazole rings. The introduction of substituents such as sec-butylamino and 4-methylbenzyl groups influences the electronic distribution, conformational stability, and intermolecular interactions of these molecules. Advanced techniques like X-ray crystallography and NMR spectroscopy are utilized to elucidate the precise geometry, bond lengths, and angles within the molecule, providing insights into its three-dimensional conformation and potential interaction sites for biological targets.

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and hydrogenation, enabling further modification of the molecule for enhanced biological activity or solubility. The presence of amino and methyl groups in the compound allows for selective reactivity towards different reagents, facilitating the introduction of additional functional groups or the formation of conjugates with biomolecules.

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by the nature and position of substituents on the purine core. These properties are critical for the compound's bioavailability, stability, and formulation into dosage forms. Techniques like differential scanning calorimetry (DSC) and solubility testing are employed to characterize these physical parameters.

Chemical Properties Analysis

The chemical properties of this compound, including its acidity/basicity, reactivity, and stability, are determined by its functional groups and molecular structure. The compound's interaction with biological molecules, susceptibility to metabolic pathways, and reactivity under physiological conditions are assessed through in vitro and in silico studies, providing valuable information for its potential application in medicinal chemistry.

- Synthesis and potent inhibitory activities of carboxybenzyl-substituted 8-(3-(R)-aminopiperidin-1-yl)-7-(2-chloro/cyanobenzyl)-3-methyl-3,7-dihydro-purine-2,6-diones as dipeptidyl peptidase IV (DPP-IV) inhibitors (Didunyemi Mo et al., 2015).

- New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT_1A, 5-HT_2A, and 5-HT_7 receptor affinity and pharmacological evaluation (G. Chłoń-Rzepa et al., 2013).

properties

IUPAC Name |

8-(butan-2-ylamino)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-6-13(3)20-18-21-16-15(22(18)4)17(25)24(19(26)23(16)5)11-14-9-7-12(2)8-10-14/h7-10,13H,6,11H2,1-5H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCISNDTKMTVER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)

![7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2480699.png)

![3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2480702.png)

![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2480706.png)